
4-((3-(2-chlorophenyl)ureido)methyl)-N,N-dimethylpiperidine-1-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-((3-(2-chlorophenyl)ureido)methyl)-N,N-dimethylpiperidine-1-carboxamide, also known as CPPU, is a synthetic cytokinin plant growth regulator. CPPU has been widely used in agricultural research due to its ability to promote cell division and growth in plants.
科学的研究の応用
Environmental Impact and Toxicology
Research on compounds like 2,4-dichlorophenoxyacetic acid (a herbicide) and methylated arsenicals highlights the significant environmental presence and potential health risks these chemicals pose. For instance, 2,4-dichlorophenoxyacetic acid is widely used in agriculture and can indirectly reach natural environments, posing risks to non-target species, especially aquatic ones, due to its toxicological effects. Studies call for focused research on molecular biology, gene expression, and pesticide degradation to mitigate these impacts and safeguard ecosystems (Zuanazzi et al., 2020). Similarly, the environmental behavior of antimicrobial triclosan and its transformation into potentially more toxic compounds like chlorinated phenols and biphenyl ethers after chlorination is a concern due to its widespread use and detection in various environmental compartments (Bedoux et al., 2012).
Human Health Risks
The health risks associated with occupational exposure to chlorinated solvents such as methylene chloride and trichloroethylene are well-documented. These solvents have been linked to central nervous system, reproductive, liver, and kidney toxicity, as well as carcinogenicity, underscoring the need for strict regulation and exposure mitigation strategies to protect worker health (Ruder, 2006).
Pharmacological Research
In pharmacological research, compounds with similar structures to "4-((3-(2-chlorophenyl)ureido)methyl)-N,N-dimethylpiperidine-1-carboxamide" may be explored for their potential therapeutic effects or as lead compounds in drug development. For example, studies on imidazole derivatives have reviewed their antitumor activity, highlighting the potential of certain structures for the synthesis of new antitumor drugs (Iradyan et al., 2009).
特性
IUPAC Name |
4-[[(2-chlorophenyl)carbamoylamino]methyl]-N,N-dimethylpiperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23ClN4O2/c1-20(2)16(23)21-9-7-12(8-10-21)11-18-15(22)19-14-6-4-3-5-13(14)17/h3-6,12H,7-11H2,1-2H3,(H2,18,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVHZVYCWQIFDMO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)N1CCC(CC1)CNC(=O)NC2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23ClN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.83 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

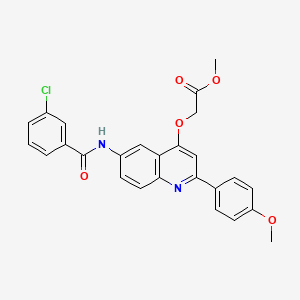

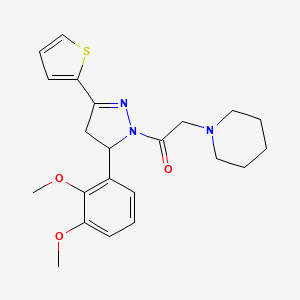
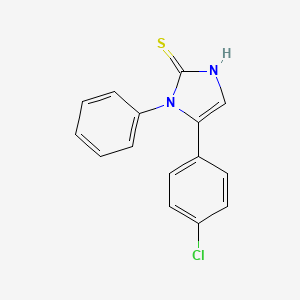

![N-(3,4-dimethylphenyl)-2-(1-ethyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B2846506.png)
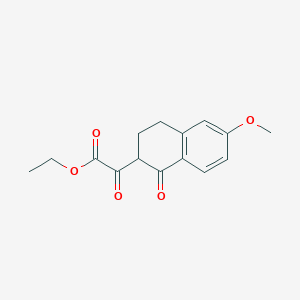

![diethyl 2-[(1H-1,2,4-triazol-5-ylamino)methylidene]propanedioate](/img/structure/B2846511.png)
![2-(((3-Bromo-6-chloroimidazo[1,2-a]pyridin-2-yl)methyl)thio)benzo[d]oxazole](/img/structure/B2846513.png)
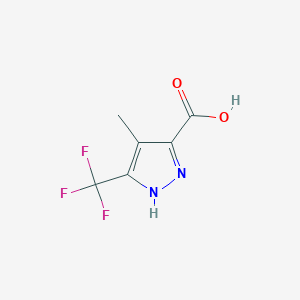
![2-Amino-6-[4-(4-methoxyphenoxy)phenyl]pyridine-3,4,5-tricarbonitrile](/img/structure/B2846516.png)
![2-Chloro-N-[2,2,2-trifluoro-1-(1,3-thiazol-2-yl)ethyl]acetamide](/img/structure/B2846517.png)
![6-Chloro-N-[3-(3,4-difluorophenoxy)-2-hydroxypropyl]pyridine-3-carboxamide](/img/structure/B2846518.png)